molecular formula C7H6N2S B1323152 Thieno[2,3-C]pyridin-7-amine CAS No. 215454-72-1

Thieno[2,3-C]pyridin-7-amine

Cat. No. B1323152
CAS RN: 215454-72-1
M. Wt: 150.2 g/mol
InChI Key: ZUSJOPVAEBYKDF-UHFFFAOYSA-N
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Description

Thieno[2,3-C]pyridin-7-amine is a bicyclic heteroaromatic compound . It has a molecular weight of 150.2 . The IUPAC name for this compound is thieno[2,3-c]pyridin-7-ylamine .


Synthesis Analysis

Thieno[2,3-C]pyridin-7-amine can be synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The synthesis process involves heating thiophene-2-carboxamides in formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .


Molecular Structure Analysis

The molecular structure of Thieno[2,3-C]pyridin-7-amine is C7H6N2S . The InChI code for this compound is 1S/C7H6N2S/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H, (H2,8,9) .


Chemical Reactions Analysis

The bicyclic thieno[2,3-C]pyridine system is a potential starting point for the development of kinase inhibitors . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .


Physical And Chemical Properties Analysis

Thieno[2,3-C]pyridin-7-amine is a powder . The storage temperature for this compound is refrigerated .

Scientific Research Applications

Drug Design and Medicinal Chemistry

Thieno[2,3-C]pyridin-7-amine derivatives are increasingly utilized in drug design due to their structural similarity to DNA bases like adenine and guanine. This similarity is crucial for the effectiveness of drugs, especially those with antiviral and anticancer properties . The compound’s ability to enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity makes it a valuable addition to medicinal compounds.

Antituberculosis Activity

In the search for new treatments against tuberculosis, Thieno[2,3-C]pyridin-7-amine derivatives have shown promise. Studies have identified compounds within this class that can probe the mycobacterial oxidative phosphorylation pathway, which is vital for the survival of the tuberculosis-causing bacteria .

Anticancer Research

The pyridine scaffold, including Thieno[2,3-C]pyridin-7-amine, is a common feature in anticancer agents. Structure-activity relationship (SAR) studies suggest that compounds containing this scaffold with specific polar moieties exhibit excellent inhibitory action against cancer-associated targets .

Pharmaceutical Intermediates

Thieno[2,3-C]pyridin-7-amine serves as an intermediate in pharmaceutical manufacturing. Its properties are leveraged in the synthesis of various drugs, contributing to the development of new therapeutic agents with improved efficacy and safety profiles .

Mechanism of Action

Thieno[2,3-C]pyridin-7-amine is frequently used as ATP-mimetic kinase inhibitors . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .

Safety and Hazards

The safety information for Thieno[2,3-C]pyridin-7-amine is available in its Material Safety Data Sheet (MSDS) .

Future Directions

Thieno[2,3-C]pyridin-7-amine could serve as starting points for future drug discovery programs . In the search for inhibitors of the GRK2 kinase, a hit compound bearing the thieno[2,3-C]pyridine moiety was identified . Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .

properties

IUPAC Name

thieno[2,3-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSJOPVAEBYKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634125
Record name Thieno[2,3-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-C]pyridin-7-amine

CAS RN

215454-72-1
Record name Thieno[2,3-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 16.6 g of thieno[2,3-c]pyridine-N-oxide in 500 ml of chloroform was added 25 g of p-toluenesulfonyl chloride portionwise with ice-cooling over a period of 1 hour. After the reaction mixture was stirred for further 30 minutes under the same conditions, 250 ml of 10% ammonia water was added, and stirred at ambient temperature for 16 hours. The reaction mixture was diluted with 400 ml of chloroform, washed with water and saturated saline, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to give 2.8 g of the title compound as a brown oily material.
Name
thieno[2,3-c]pyridine-N-oxide
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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